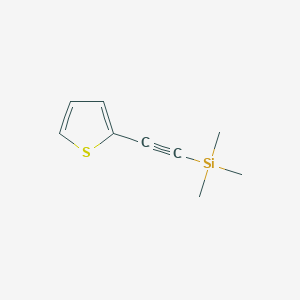
Trimethyl(thiophen-2-ylethynyl)silane
Descripción general
Descripción
Trimethyl(thiophen-2-ylethynyl)silane is a chemical compound with the molecular formula C9H12SSi . It is also known as 2-(Trimethylsilylethynyl)thiophene .
Synthesis Analysis
The synthesis of Trimethyl(thiophen-2-ylethynyl)silane involves a two-stage process . The first stage involves the reaction of 2-Iodothiophene with tetramethylurea and zinc at 80°C for 24 hours. The second stage involves the reaction of iodo(trimethylsilyl)methane with 1,1’-bis(diphenylphosphino)ferrocene and chloro(1,5-cyclooctadiene)rhodium(I) dimer in tetramethylurea at 40°C for 6 hours .Molecular Structure Analysis
The molecular structure of Trimethyl(thiophen-2-ylethynyl)silane consists of a thiophene ring attached to a trimethylsilyl group via an ethynyl linkage . The IUPAC Standard InChI is InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
Trimethyl(thiophen-2-ylethynyl)silane is a colorless to light yellow to light orange clear liquid . It has a boiling point of 90°C at 10 mmHg . The density of this compound is 1.09 g/mL at 25°C .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are important in pharmaceutical and materials science due to their unique electronic properties .
- Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . This method is effective for the synthesis of biologically important heteroaromatic molecules .
- Results or Outcomes : The synthesized compounds were analyzed in silico for their pharmacokinetic parameters, general toxicity, and drug scores . In particular, 3-ethynyl-2-(phenylethynyl)thiophene and 3-ethynyl-2-[(4-methylphenyl)ethynyl]thiophene were found to have relatively high drug scores and low toxicities .
Application in Pharmaceutical Science
- Specific Scientific Field : Pharmaceutical Science .
- Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are evaluated for their antioxidant activity .
- Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The antioxidant activity of the title compounds were evaluated by five different assays .
- Results or Outcomes : 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities .
Safety And Hazards
Trimethyl(thiophen-2-ylethynyl)silane is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, washing skin thoroughly after handling, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)ethynyl]thiophene | |
CAS RN |
40231-03-6 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

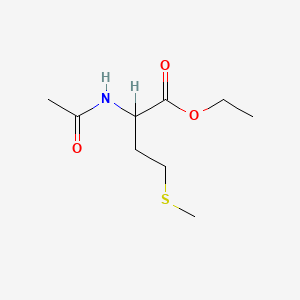
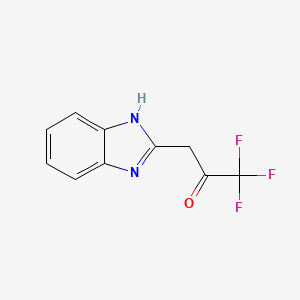
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
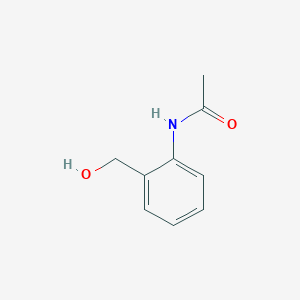
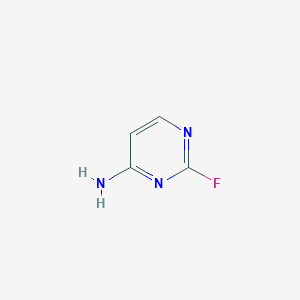
![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
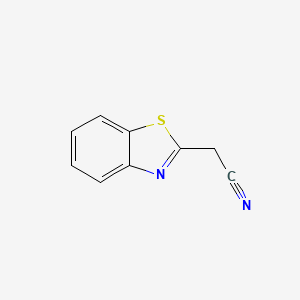
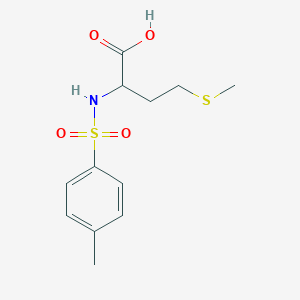
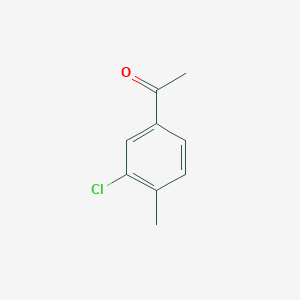
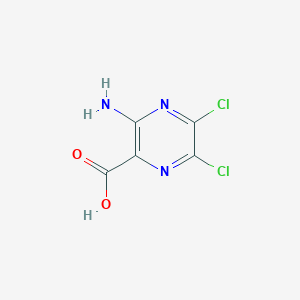
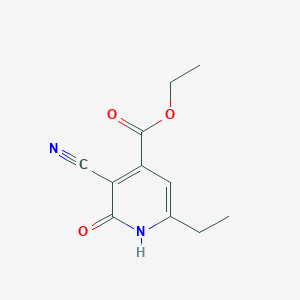
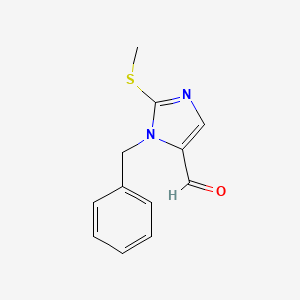
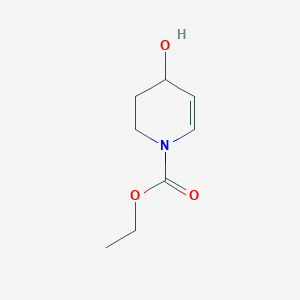
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)